

Application of 9-POHSA in Lipidomics Research

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Compound of Interest

Compound Name: 9-Pohsa

Cat. No.: B593271

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Introduction

9-palmitoleoyl-hydroxystearic acid (**9-POHSA**) is a member of the recently discovered class of endogenous lipids known as branched fatty acid esters of hydroxy fatty acids (FAHFAs).[1] Structurally, **9-POHSA** consists of palmitoleic acid esterified to the 9-hydroxy position of stearic acid.[1] This bioactive lipid has garnered significant attention in lipidomics research due to its association with improved insulin sensitivity and its anti-inflammatory properties. As such, **9-POHSA** is a promising molecule for research and development in the context of metabolic syndrome, type 2 diabetes, and inflammatory diseases.

Chemical and Physical Properties

Property	Value	Reference
Full Name	9-[[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]-octadecanoic acid	
Abbreviation	9-POHSA	
Molecular Formula	C34H64O4	
Molecular Weight	536.9 g/mol	
CAS Number	1481636-43-4	

Applications in Lipidomics Research

The study of **9-POHSA** and other FAHFAs is a burgeoning area of lipidomics. Key research applications include:

- **Metabolic Disease Research:** Levels of **9-POHSA** are significantly elevated in the serum of glucose-tolerant mice that overexpress the GLUT4 glucose transporter in adipose tissue. This suggests a role for **9-POHSA** in glucose homeostasis and insulin sensitivity. Lower levels of related FAHFAs, like PAHSAs, have been observed in the serum and adipose tissue of insulin-resistant humans, correlating strongly with insulin sensitivity.
- **Inflammation Research:** **9-POHSA** exhibits anti-inflammatory effects. For instance, related FAHFAs can attenuate lipopolysaccharide (LPS)-induced activation of dendritic cells and subsequent cytokine production. Specifically, **9-POHSA** has been shown to suppress the expression of pro-inflammatory cytokines such as IL-1 β and IL-6 in RAW 264.7 macrophage cells stimulated with LPS.
- **Cardiovascular Disease Research:** The anti-inflammatory and glucose-regulating properties of FAHFAs like 9-PAHSA suggest their potential in mitigating cardiovascular complications associated with diabetes. Studies on the related compound 9-PAHSA have shown it can improve cardiovascular complications in diabetic mice by promoting autophagic flux and reducing myocardial hypertrophy.
- **Biomarker Discovery:** Due to their correlation with metabolic health, **9-POHSA** and other FAHFAs are being investigated as potential biomarkers for early diagnosis and prognosis of metabolic diseases.

Quantitative Data Summary

The following table summarizes representative quantitative findings related to FAHFAs in biological systems. It is important to note that concentrations can vary significantly based on the biological matrix, species, and physiological state.

FAHFA Isomer	Biological Matrix	Condition	Fold Change / Concentration	Reference
POHSA	Serum	Glucose tolerant AG4OX mice vs. wild type	>16-fold elevation	
9-PAHSA	Serum	Humans with insulin resistance	Reduced levels	
5-PAHSA	Breast Milk	Women with obesity vs. lean women	Reduced levels	
9-PAHSA	Adipose Tissue	Humans with insulin resistance	Reduced levels	
Various FAHFAs	Nut Oils (Almond, Walnut)	8-29 pmol/mg oil		
Various FAHFAs	Olive Oil	4.9 pmol/mg oil		

Experimental Protocols

Lipid Extraction from Biological Samples (Bligh-Dyer Method Adaptation)

This protocol is a widely used method for the extraction of total lipids, including FAHFAs, from serum or tissues.

Materials:

- Biological sample (e.g., serum, homogenized tissue)
- Chloroform
- Methanol
- Water (LC-MS grade)

- Phosphate-buffered saline (PBS), pH 7.4
- Centrifuge
- Glass vials

Procedure:

- To 100 μL of serum or an equivalent amount of homogenized tissue, add 375 μL of a 1:2 (v/v) mixture of chloroform:methanol.
- Vortex the mixture vigorously for 10 minutes.
- Add 125 μL of chloroform and vortex for 1 minute.
- Add 125 μL of water and vortex for 1 minute.
- Centrifuge the sample at 2000 x g for 10 minutes to induce phase separation.
- Carefully collect the lower organic phase, which contains the lipids, into a clean glass vial.
- Dry the lipid extract under a gentle stream of nitrogen.
- Resuspend the dried lipid extract in an appropriate solvent (e.g., methanol) for subsequent analysis.

Quantification of 9-POHSA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the targeted quantification of **9-POHSA**. Specific parameters may need to be optimized based on the instrumentation used.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

Materials:

- **9-POHSA** analytical standard
- Internal standard (e.g., a deuterated analog of **9-POHSA**)
- LC-MS grade solvents (e.g., acetonitrile, methanol, water, formic acid)
- C18 reversed-phase analytical column

Procedure:

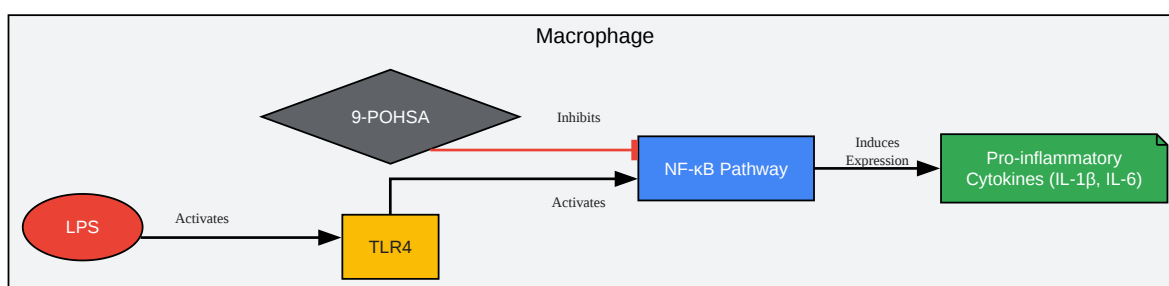
- Sample Preparation: Reconstitute the dried lipid extracts in a suitable volume of the initial mobile phase. Spike with an internal standard to a known concentration.
- Chromatographic Separation:
 - Inject the sample onto the C18 column.
 - Employ a gradient elution program. For example, a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile/methanol mixture with 0.1% formic acid) can be used to separate **9-POHSA** from other lipid species.
- Mass Spectrometric Detection:
 - Operate the mass spectrometer in negative ionization mode.
 - Use Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion for **9-POHSA** ($[M-H]^-$) is m/z 535.5.
 - Monitor specific product ions resulting from the fragmentation of the precursor ion. Common fragments for FAHFAs include the carboxylate anions of the constituent fatty acids.
- Quantification:
 - Generate a standard curve using the **9-POHSA** analytical standard.

- Calculate the concentration of **9-POHSA** in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Signaling of 9-POHSA

9-POHSA has been shown to exert anti-inflammatory effects by modulating cytokine expression. One proposed mechanism involves the inhibition of pro-inflammatory signaling pathways in immune cells like macrophages.

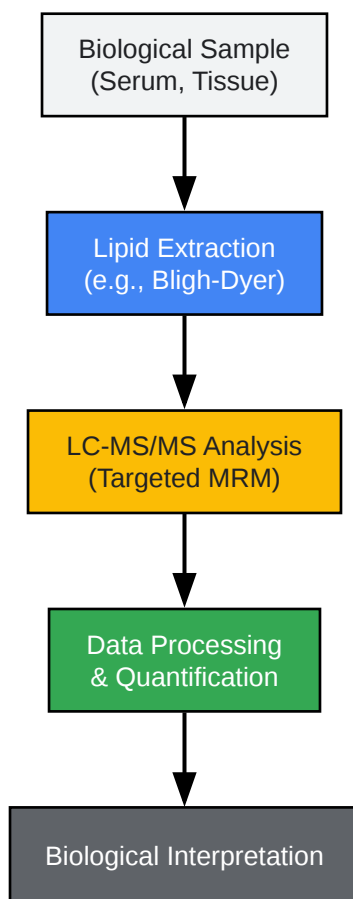


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Caption: Proposed anti-inflammatory mechanism of **9-POHSA**.

Experimental Workflow for Lipidomics Analysis of 9-POHSA

The following diagram illustrates a typical workflow for the analysis of **9-POHSA** in a lipidomics study.

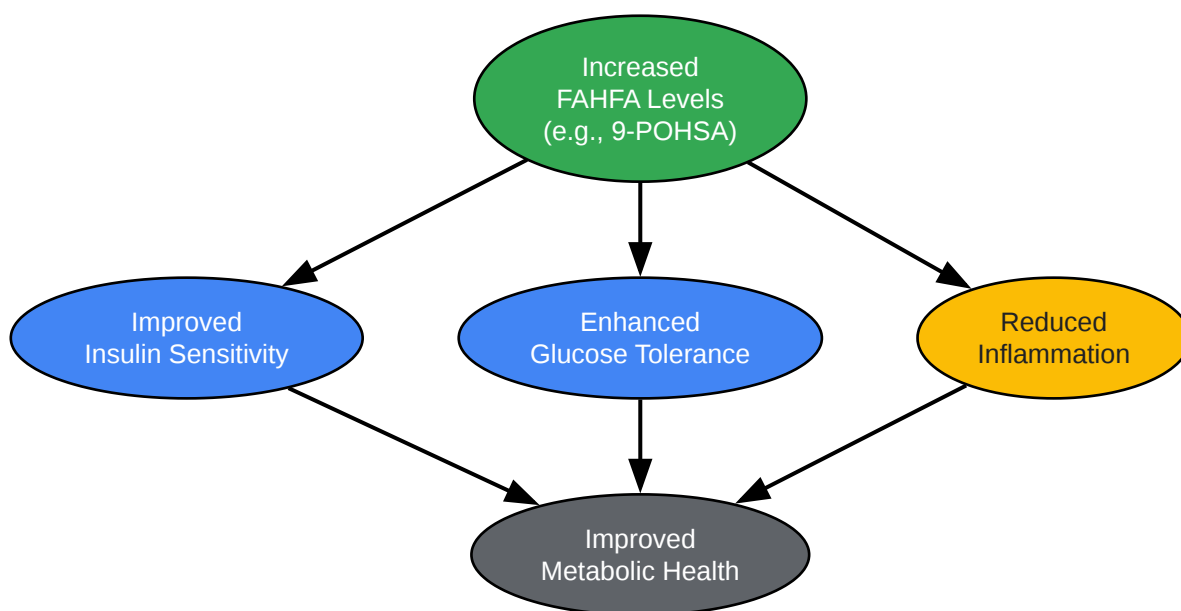


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Caption: General workflow for **9-POHSA** lipidomics analysis.

Relationship of FAHFAs to Metabolic Health

This diagram illustrates the relationship between FAHFA levels and key indicators of metabolic health.



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Caption: Correlation of FAHFA levels with metabolic health.

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References

- 1. caymanchem.com [caymanchem.com]
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